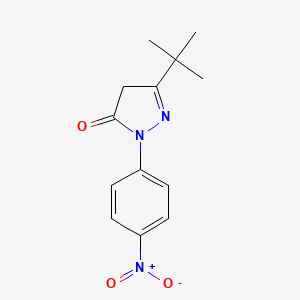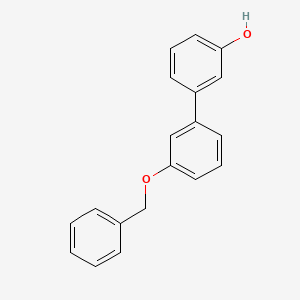
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride is a chemical compound with the molecular formula C6H16ClN5O2 and a molecular weight of 225.68 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride involves the reaction of biguanide with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Applications De Recherche Scientifique
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a preservative in biological samples.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride involves its interaction with cellular components. It is known to inhibit mitochondrial complex I, leading to ATP depletion and activation of compensatory responses mediated by energy sensors . This mechanism is responsible for its therapeutic properties, including its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(2-hydroxyethyl)biguanide: Similar structure but without the monohydrochloride group.
Chlorhexidine: Another biguanide compound with antimicrobial properties.
Metformin: A biguanide used as an antidiabetic drug.
Uniqueness
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit mitochondrial complex I at lower concentrations compared to other biguanides makes it particularly valuable in research and therapeutic applications .
Propriétés
Numéro CAS |
101491-37-6 |
|---|---|
Formule moléculaire |
C6H16ClN5O2 |
Poids moléculaire |
225.68 g/mol |
Nom IUPAC |
3-(diaminomethylidene)-1,1-bis(2-hydroxyethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C6H15N5O2.ClH/c7-5(8)10-6(9)11(1-3-12)2-4-13;/h12-13H,1-4H2,(H5,7,8,9,10);1H |
Clé InChI |
SGYJALIVCWOXHS-UHFFFAOYSA-N |
SMILES |
C(CO)[NH+](CCO)C(=NC(=N)N)N.[Cl-] |
SMILES isomérique |
C(CO)[NH+](CCO)/C(=N/C(=N)N)/N.[Cl-] |
SMILES canonique |
C(CO)N(CCO)C(=N)N=C(N)N.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)
![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)


